molecular formula C9H8N2OS B1483754 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2090267-44-8

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483754
CAS RN: 2090267-44-8
M. Wt: 192.24 g/mol
InChI Key: ATXYSNKTLMRTQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing thiophene derivatives. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are commonly employed. These reactions allow the construction of diverse thiophene-based compounds from various substrates .


Molecular Structure Analysis

The molecular structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde comprises a pyrazole ring linked to a thiophene ring, with an aldehyde group. The sulfur atom in the thiophene ring imparts unique properties to this compound .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in typical aldehyde reactions, such as nucleophilic addition and condensation reactions. For instance, it may react with amines, hydrazines, or other nucleophiles to form derivatives .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including “2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde,” have been utilized in the synthesis of compounds with anticancer properties . The electron-rich nature of thiophene makes it a valuable scaffold in drug design, allowing for the development of novel therapeutic agents that can interact with biological targets to inhibit the growth of cancer cells.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules are prominent in the advancement of organic semiconductors . These compounds are integral to the development of materials with high charge mobility and stability, which are essential for the fabrication of devices like solar cells and thin-film transistors.

Industrial Chemistry: Corrosion Inhibitors

The thiophene moiety is known to play a role in industrial chemistry as a corrosion inhibitor . The incorporation of “2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” into coatings and materials can enhance their resistance to corrosion, thereby extending the lifespan of industrial machinery and infrastructure.

Organic Electronics: Field-Effect Transistors

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs), which are a type of transistor used in organic electronics for switching and amplifying signals . The high π-electron density and planar structure of thiophene contribute to the efficient charge transport in OFETs.

Optoelectronics: Organic Light-Emitting Diodes (OLEDs)

In the realm of optoelectronics, thiophene-based compounds are utilized in the fabrication of OLEDs . These devices are used in displays and lighting, where the thiophene derivatives serve as the emissive layer, providing high-quality light emission.

Environmental and Biomedical Sensors

Thiophene-based aldehydes, such as “2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde,” have been evaluated as chemosensors with environmental and biomedical relevance . These sensors can detect various cations and have potential applications in monitoring environmental pollutants and biological markers.

properties

IUPAC Name

2-(3-thiophen-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXYSNKTLMRTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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